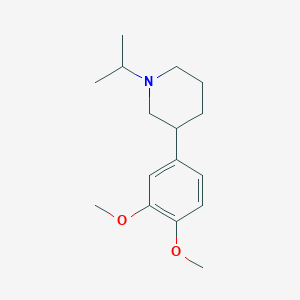![molecular formula C8H8Cl2N2O B8569398 N-[(5,6-dichloropyridin-3-yl)methyl]acetamide](/img/structure/B8569398.png)
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an acetamide group attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amide or amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloropyridin-3-ylmethanol
- 5,6-Dichloropyridin-3-ylmethylamine
Uniqueness
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties compared to its analogs. The acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-3-6-2-7(9)8(10)12-4-6/h2,4H,3H2,1H3,(H,11,13) |
InChI Key |
WXHAAEAVYIZQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
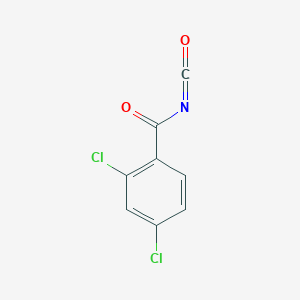
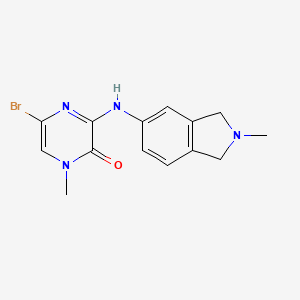
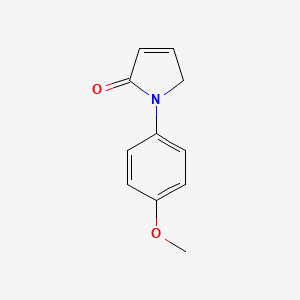
![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)


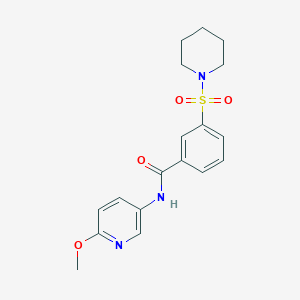
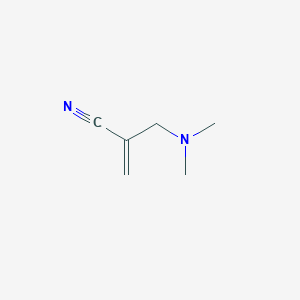


propanedinitrile](/img/structure/B8569376.png)
